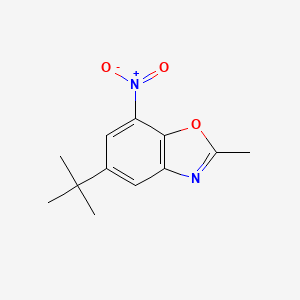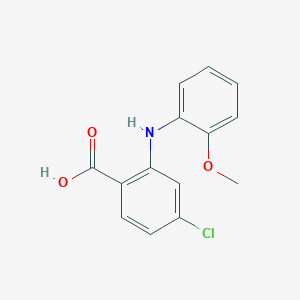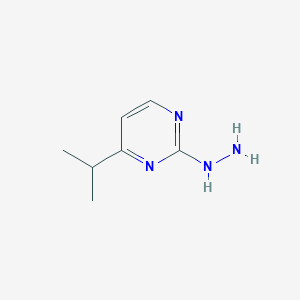
1-Chloro-3-pyridin-2-ylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-pyridin-2-ylisoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyridine rings
準備方法
The synthesis of 1-Chloro-3-pyridin-2-ylisoquinoline typically involves the reaction of isoquinoline derivatives with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Chloro-3-pyridin-2-ylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents can yield N-oxides, while reduction can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-3-pyridin-2-ylisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Chloro-3-pyridin-2-ylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
1-Chloro-3-pyridin-2-ylisoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the pyridine ring, which may result in different chemical reactivity and biological activity.
3-Pyridin-2-ylisoquinoline: Similar structure but without the chlorine atom, which can affect its reactivity in substitution reactions.
1-Chloro-3-pyridin-2-ylimidazo[1,5-a]pyridine:
特性
分子式 |
C14H9ClN2 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC名 |
1-chloro-3-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H |
InChIキー |
GHWUQXJMRBYBND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)

![Methyl 2-[(1-piperazinylcarbonyl)amino]benzoate](/img/structure/B13885928.png)





